erythro-β,3-Dihydroxy-L-tyrosine

Stereochemistry Norepinephrine biosynthesis False neurotransmitter

This L-erythro diastereomer (CAS 34047-62-6) is the critical impurity reference standard for Droxidopa ANDA method development and QC release testing. Its (βS) configuration yields unnatural (+)-norepinephrine, requiring chromatographic resolution at ≤0.2% limits from the active L-threo peak. Supplied with full characterization (NMR, MS, HPLC, chiral purity) and COA. Essential for system suitability, forced degradation, and stability-indicating method validation. Also serves as a unique pharmacological probe for enantiomer-specific noradrenergic signaling studies and anti-manic drug discovery research.

Molecular Formula C₉H₁₁NO₅
Molecular Weight 213.19
CAS No. 34047-62-6
Cat. No. B1145491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-β,3-Dihydroxy-L-tyrosine
CAS34047-62-6
SynonymsSerine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI);  (βS)-β,3-Dihydroxy-L-tyrosine;  (+)-erythro-3,4-Dihydroxyphenylserine;  L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine;  erythro-Dopaserine;  L-Tyrosine, β,3-dihydroxy-, (β
Molecular FormulaC₉H₁₁NO₅
Molecular Weight213.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

erythro-β,3-Dihydroxy-L-tyrosine (CAS 34047-62-6): Stereochemically Defined Droxidopa Impurity & Pharmacological Research Tool


erythro-β,3-Dihydroxy-L-tyrosine (CAS 34047-62-6), systematically named (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, is the L-erythro diastereomer of 3,4-dihydroxyphenylserine (DOPS) [1]. With molecular formula C₉H₁₁NO₅ and a molecular weight of 213.19 g/mol, it bears the (βS) configuration and is also referred to as L-erythro-3,4-dihydroxyphenylserine, (+)-erythro-DOPS, or erythro-Dopaserine [1]. Unlike its L-threo counterpart (Droxidopa, CAS 23651-95-8), which serves as an FDA-approved norepinephrine prodrug, the erythro diastereomer functions both as a critical impurity reference standard in Droxidopa pharmaceutical quality control and as a mechanistically distinct pharmacological probe that generates unnatural (+)-norepinephrine in vivo [2].

Why erythro-β,3-Dihydroxy-L-tyrosine Cannot Be Simply Interchanged with L-threo-DOPS or Other In-Class Catecholamine Precursors


The catecholamine precursor class contains multiple stereoisomers of DOPS that are not functionally interchangeable. The L-threo diastereomer (Droxidopa) is selectively developed as a therapeutic agent because its (βR) configuration yields natural (−)-norepinephrine upon decarboxylation, whereas L-erythro-DOPS, bearing the (βS) configuration, produces the unnatural (+)-norepinephrine enantiomer [1]. This stereochemical divergence translates into diametrically opposed pharmacological outcomes: L-threo-DOPS facilitates learning and does not suppress locomotion, while L-erythro-DOPS attenuates learning and significantly suppresses psychomotor activity [2][3]. Moreover, the erythro and threo diastereomers exhibit different mechanisms of MAO inhibition (noncompetitive vs. competitive) [4]. In the analytical context, the erythro diastereomer is a specified impurity in Droxidopa drug substance with individual limits typically ≤0.2%, making authenticated, high-purity erythro-β,3-Dihydroxy-L-tyrosine essential for regulatory-compliant ANDA method development and QC release testing—a role that no other stereoisomer can fulfill .

erythro-β,3-Dihydroxy-L-tyrosine (CAS 34047-62-6): Comparator-Anchored Quantitative Differentiation Evidence


Stereochemical Outcome Divergence: (+)-Norepinephrine vs. (−)-Norepinephrine Formation In Vivo

erythro-β,3-Dihydroxy-L-tyrosine (L-erythro-DOPS) possesses the βS (alphaS) configuration and is decarboxylated in vivo to the unnatural (+)-norepinephrine enantiomer. In contrast, L-threo-DOPS (Droxidopa), with its βR (alphaS) configuration, yields the natural (−)-norepinephrine [1]. This is a direct head-to-head finding established by Bartholini et al. using all four stereoisomers of DOPS. The unnatural (+)-NE formed from L-erythro-DOPS accumulates non-specifically in dopaminergic, noradrenergic, and serotonergic neurons, displacing endogenous 5-HT and dopamine, and functions as a false neurotransmitter, whereas (−)-NE from L-threo-DOPS acts at physiological β-adrenoceptors [1][2].

Stereochemistry Norepinephrine biosynthesis False neurotransmitter

In Vitro Decarboxylation Kinetics: Brain Enzyme Vmax Nearly 2-Fold Higher for Racemic erythro-DOPS than L-threo-DOPS

In rat brain aromatic L-amino acid decarboxylase preparations under optimal conditions (pH 8.2, 37 °C), racemic erythro-DOPS exhibits a Vmax of 4.3 nmol NE/mg protein/15 min compared with 2.22 nmol NE/mg/15 min for L-threo-DOPS—a ~1.94-fold higher maximal velocity [1]. The Km for racemic erythro-DOPS (1 × 10⁻³ M) is also lower than that for L-threo-DOPS (1.43 × 10⁻³ M), indicating higher apparent affinity. In kidney enzyme, racemic erythro-DOPS shows a lower Km (8.7 × 10⁻⁴ M vs. 1.37 × 10⁻³ M) but a slightly lower Vmax (16.7 vs. 21 nmol NE/mg/15 min). Notably, D-erythro-DOPS and D-threo-DOPS are scarcely decarboxylated [1]. The in vitro decarboxylation rate of racemic erythro-DOPS is more rapid than that of racemic threo-DOPS, as confirmed in independent studies [2].

Enzyme kinetics Aromatic L-amino acid decarboxylase In vitro metabolism

Locomotor Activity Suppression: DL-erythro-DOPS vs. DL-threo-DOPS in MAO Inhibitor-Pretreated Mice

In mice pretreated with the MAO inhibitor β-phenylisopropylhydrazine (PIH, 50 mg/kg i.p.), an intraperitoneal injection of DL-erythro-DOPS at 200 mg/kg significantly suppressed the MAO inhibitor-induced locomotor stimulation. In contrast, DL-threo-DOPS at the identical dose (200 mg/kg i.p.) produced no effect on locomotor activity [1]. Only slight suppression was observed at 100 mg/kg DL-erythro-DOPS, establishing a dose-response relationship. In a separate experiment, DL-erythro-DOPS (200 mg/kg) also suppressed methamphetamine-induced (1.4 mg/kg) hyperlocomotion, whereas DL-threo-DOPS was inactive [1][2]. Direct intracerebral administration confirmed the central locus: 1 μg L-erythro-DOPS injected into the lateral ventricle significantly reduced total nocturnal locomotor activity compared with artificial CSF controls, an effect sustained across multiple 2-hr epochs [3].

Locomotor activity Psychomotor excitement Mania model

Opposite Modulation of Learning Performance: L-erythro-DOPS Attenuates vs. L-threo-DOPS Facilitates Spatial Maze Learning

In a direct head-to-head comparison using a computerized water maze paradigm in rats, intraventricular injection of 5 μg L-threo-DOPS produced a marked facilitation of learning performance, an effect blocked by co-administration of the β-adrenergic antagonist propranolol (1–2 μg), confirming mediation via natural (−)-NE at β-adrenoceptors. In contrast, the identical dose (5 μg i.c.v.) of L-erythro-DOPS attenuated learning performance [1]. The L-threo-DOPS group showed increased brain NA, 3-methoxy-4-hydroxyphenylglycol (MHPG), and normetanephrine, while L-erythro-DOPS produced the unnatural (+)-NE, which likely impaired cognitive processing through false neurotransmitter mechanisms [1].

Learning and memory Noradrenergic modulation Water maze

Sleep-Wakefulness Modulation: L-erythro-DOPS Increases Slow Wave Sleep vs. No Effect of L-threo-DOPS

Rats receiving an intraperitoneal injection of L-erythro-DOPS at 200 mg/kg showed a significant increase in slow wave sleep and a tendency toward decreased wakefulness during the first 2 hours post-injection, with paradoxical (REM) sleep increasing during the 4–8 hour window. In the same experimental paradigm, L-threo-DOPS at the identical dose (200 mg/kg i.p.) had no effect on sleep-wakefulness patterns [1]. The effects of L-erythro-DOPS were enhanced by co-administration of the peripheral decarboxylase inhibitor benserazide (20 mg/kg). Biochemically, L-erythro-DOPS markedly increased brain noradrenaline (the d-form) and decreased serotonin and dopamine, whereas L-threo-DOPS did not alter brain monoamine levels under the same conditions [1][2].

Sleep architecture Slow wave sleep Noradrenergic regulation

Regulatory Impurity Standard: Erythro Diastereomer as Specified Droxidopa Impurity with Defined Acceptance Limits

In Droxidopa (L-threo-DOPS) drug substance and drug product, the erythro diastereomer (including erythro-β,3-Dihydroxy-L-tyrosine, CAS 34047-62-6, and its D-erythro counterpart, CAS 51829-98-2) is a specified related compound monitored by validated HPLC or LC-MS methods . Industry quality specifications set individual related-compound limits at ≤0.2% of the active substance and total impurities at ≤1.0%, with reporting and identification thresholds in the 0.05–0.10% range . The erythro diastereomer is chromatographically resolvable from the D-threo enantiomer, low-level decarboxylation products (norepinephrine and conjugates), and oxidative degradants of the catechol moiety . Authenticated erythro-β,3-Dihydroxy-L-tyrosine reference standards are used for analytical method development, method validation (AMV), quality control (QC) release testing, and ANDA regulatory submissions for generic Droxidopa [1][2].

Pharmaceutical impurity profiling ANDA method validation Chiral purity

High-Value Procurement and Application Scenarios for erythro-β,3-Dihydroxy-L-tyrosine (CAS 34047-62-6)


ANDAs and Generic Droxidopa Pharmaceutical Development: Impurity Reference Standard Procurement

Laboratories developing Abbreviated New Drug Applications for generic Droxidopa require a certified erythro-β,3-Dihydroxy-L-tyrosine reference standard to validate HPLC/LC-MS methods capable of resolving and quantifying the erythro diastereomer impurity at the ≤0.2% individual specification limit [1]. This compound is essential for system suitability testing, linearity/accuracy/precision validation, forced degradation studies, and stability-indicating method development, as the erythro diastereomer must be chromatographically distinguished from the active L-threo peak, the D-threo enantiomer, and catechol-derived oxidative degradants [1][2]. Procurement from suppliers providing full characterization data (NMR, MS, HPLC purity, chiral purity) and regulatory-compliant certificates of analysis is critical for ANDA submission success [2].

Stereospecific Noradrenergic Pharmacology: (+)-Norepinephrine Precursor Tool Compound

Neuroscience laboratories investigating enantiomer-specific noradrenergic signaling require L-erythro-DOPS as the only commercially practical precursor that reliably generates unnatural (+)-norepinephrine in vitro and in vivo [1]. Unlike L-threo-DOPS, which yields natural (−)-NE that activates canonical β-adrenoceptors to facilitate learning, L-erythro-DOPS produces (+)-NE that attenuates learning, suppresses MAO inhibitor- and methamphetamine-induced hyperlocomotion, and increases slow wave sleep [2][3][4]. This compound enables experimental paradigms that dissect the functional consequences of NE enantiomerism at the systems-neuroscience level, including false neurotransmitter mechanisms, amine displacement, and non-competitive MAO inhibition [1][5].

Anti-Manic Drug Discovery: Psychomotor Excitement Model Probe

The selective ability of DL-erythro-DOPS (and L-erythro-DOPS) to suppress psychomotor excitement induced by MAO inhibitors and methamphetamine, while DL-threo-DOPS is inactive at equivalent doses, positions erythro-β,3-Dihydroxy-L-tyrosine as a mechanistically unique probe for anti-manic drug discovery [1][2]. US Patent 4,529,603 explicitly claims L- and DL-erythro-DOPS for treating psychomotor excitement in mania and catatonic schizophrenia, supported by quantitative in vivo data showing suppression of methamphetamine-induced hyperactivity and tetrabenazine-induced ptosis enhancement [2]. Researchers modeling the manic pole of bipolar disorder or screening novel anti-manic agents can use this compound as a reference effector that acts through unnatural (+)-NE-mediated suppression of hyperdopaminergic/hypernoradrenergic states, a mechanism distinct from lithium, antipsychotics, or anticonvulsants [1][2].

Enzymology of Aromatic L-Amino Acid Decarboxylase: Substrate Stereospecificity Studies

For enzymologists studying aromatic L-amino acid decarboxylase (AADC) substrate specificity, erythro-β,3-Dihydroxy-L-tyrosine provides a kinetically distinct substrate with a brain enzyme Vmax approximately twice that of L-threo-DOPS (4.3 vs. 2.22 nmol NE/mg/15 min) and a lower Km [1]. The differential kinetic parameters of the four DOPS stereoisomers—L-threo, D-threo, L-erythro, and D-erythro—enable systematic mapping of AADC active-site stereochemical requirements, where the β-carbon configuration (threo vs. erythro) and α-carbon chirality (L vs. D) independently determine substrate affinity, catalytic rate, and susceptibility to competitive inhibition by the D-threo isomer [1][2]. This compound is indispensable for complete stereoisomer panels in AADC structure-function investigations.

Quote Request

Request a Quote for erythro-β,3-Dihydroxy-L-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.